Dipotassium aquapentachlororuthenate

説明

Chemical Identity and Structural Formula

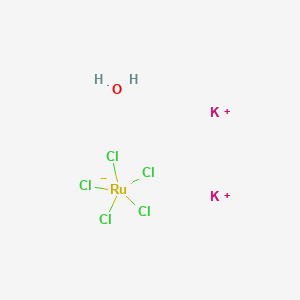

This compound(III) is formally identified by the Chemical Abstracts Service number 14404-33-2 and carries the molecular formula K₂RuCl₅(H₂O), representing a molecular weight of 374.55 grams per mole. The compound exists as a coordination complex where the central ruthenium atom maintains a +3 oxidation state, coordinated to five chloride ligands and one water molecule in an octahedral arrangement. The IUPAC nomenclature designates this compound as dipotassium pentachlororuthenium(2-) hydrate, reflecting the anionic nature of the ruthenate complex balanced by two potassium cations.

The structural arrangement follows the general formula [RuCl₅(H₂O)]²⁻·2K⁺, where the ruthenium center adopts octahedral geometry with the coordination number of six. This geometric configuration places the compound within the OC-6-21 stereochemical classification system, indicating the specific spatial arrangement of ligands around the metal center. The compound typically appears as brown to red crystalline powder, exhibiting high solubility in water due to its ionic nature.

The InChI (International Chemical Identifier) for this compound is InChI=1S/5ClH.2K.H2O.Ru/h51H;;;1H2;/q;;;;;2+1;;+3/p-5, providing a standardized representation of its molecular structure. The SMILES (Simplified Molecular Input Line Entry System) notation [K+].[K+].ClRu--(Cl)(Cl)(Cl).O further illustrates the connectivity pattern within the molecule.

Historical Development of Ruthenium(III) Coordination Complexes

The development of ruthenium coordination chemistry traces back to the discovery of ruthenium itself by Karl Karlovich Klaus, a Russian chemist, in 1844. Klaus identified ruthenium while examining platinum ores, establishing the foundation for subsequent investigations into ruthenium coordination compounds. The element's position in the middle of the second row of transition metals bestows upon ruthenium unique properties that bridge characteristics of both early and late transition metals.

The systematic study of ruthenium(III) aqua-chloro complexes gained momentum through the pioneering work of researchers investigating ligand exchange mechanisms and equilibrium systems. Fundamental research on the interconversion between hexachlororuthenate(III) and aquapentachlororuthenate(III) species has provided critical insights into coordination chemistry principles. Studies have demonstrated the equilibrium reaction [RuCl₆]³⁻ + H₂O ⇄ [RuCl₅(H₂O)]²⁻ + Cl⁻, with rate constants determined through stopped-flow injection techniques and ultraviolet-visible spectroscopy.

Historical investigations revealed that the aquation rate constant for the conversion of hexachlororuthenate(III) to aquapentachlororuthenate(III) follows first-order kinetics, with k₆₅ = 52.1 (±3.7) × 10⁻³ s⁻¹ at 25°C. The activation energy for this process was determined to be 90.1 (±1.2) kilojoules per mole, indicating the energy barrier for ligand substitution in these ruthenium(III) systems. These fundamental studies established the kinetic and thermodynamic parameters that govern ruthenium(III) coordination chemistry.

The development of synthetic methodologies for preparing this compound(III) evolved from early attempts to isolate pure ruthenium coordination complexes. Researchers discovered that controlled hydrolysis of hexachlororuthenate(III) species under specific pH and temperature conditions could yield the desired aquapentachloro complex. The crystallization of diethylenetriamine hexachlororuthenate(III) and subsequent conversion reactions provided pathways for accessing various ruthenium(III) coordination compounds, including the aquapentachloro species.

Significance in Transition Metal Chemistry

This compound(III) occupies a significant position in transition metal chemistry due to its unique electronic and structural properties. The compound serves as an excellent model system for studying octahedral coordination complexes, particularly those involving mixed ligand environments. The presence of both hard chloride ligands and the softer water ligand creates an asymmetric coordination sphere that influences the electronic properties and reactivity patterns of the complex.

The compound demonstrates exceptional utility in catalytic applications, particularly in hydrogenation reactions operating under slurry bed conditions. Its effectiveness as a catalyst stems from the ability of the ruthenium center to undergo facile oxidation state changes while maintaining structural integrity. Research has shown that ruthenium complexes can harness both the high reactivity characteristic of early transition metals and the reduced oxophilicity typical of late transition metals.

In materials science applications, this compound(III) serves as a precursor for developing advanced materials, including conductive polymers and nanocomposites with applications in electronics and energy storage. The compound's role in electrodeposition processes for bifunctional catalyst films, particularly platinum-ruthenium systems on nanoporous titanium dioxide substrates, highlights its importance in modern materials chemistry.

The significance of this compound extends to its role as an intermediate in various synthetic pathways leading to other ruthenium coordination complexes. Its well-defined structure and predictable reactivity make it an invaluable starting material for preparing more complex ruthenium systems. The compound's ability to undergo controlled ligand substitution reactions while maintaining the ruthenium(III) oxidation state provides synthetic chemists with a reliable platform for designing new coordination compounds.

Environmental chemistry applications have emerged as another area where this compound(III) demonstrates significance. The compound's potential role in pollutant remediation stems from its ability to facilitate the breakdown of hazardous substances through coordination-assisted degradation mechanisms. These applications leverage the compound's capacity to form stable coordination bonds with various organic and inorganic pollutants, enabling their subsequent transformation or removal from contaminated environments.

特性

IUPAC Name |

dipotassium;pentachlororuthenium(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVGBBZEPHUDFZ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5H2K2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14404-33-2 | |

| Record name | Dipotassium aquapentachlororuthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium aquapentachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Chemical Properties and Structure

Dipotassium aquapentachlororuthenate(III) has the chemical formula . The compound is characterized by its coordination of ruthenium with five chloride ions and one water molecule. This unique structure contributes to its reactivity and utility in various applications.

Catalytic Applications

Catalysis in Organic Reactions:

this compound(III) is utilized as a catalyst in organic synthesis. Its ability to facilitate reactions such as oxidation and hydrogenation makes it valuable for producing fine chemicals and pharmaceuticals.

Case Study:

A study demonstrated that this compound(III) effectively catalyzed the oxidation of alcohols to aldehydes and ketones under mild conditions, showcasing its efficiency and selectivity in organic transformations .

Materials Science

Synthesis of Ruthenium-Based Nanomaterials:

The compound serves as a precursor for synthesizing ruthenium nanoparticles, which have applications in electronics, catalysis, and sensor technology. The controlled reduction of this compound(III) leads to the formation of nanoscale ruthenium with enhanced properties.

Data Table: Synthesis Parameters for Ruthenium Nanoparticles

| Parameter | Value |

|---|---|

| Precursor | This compound(III) |

| Reducing Agent | Sodium borohydride |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Particle Size | 10-50 nm |

Medicinal Chemistry

Anticancer Activity:

Research indicates that this compound(III) exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS).

Case Study:

In vitro studies showed that treatment with this compound(III) resulted in a significant reduction in cell viability in breast cancer cells, highlighting its potential as an anticancer agent .

Analytical Chemistry

Use as a Reagent:

The compound is employed as a reagent in analytical chemistry for the detection and quantification of various analytes. Its unique properties allow for selective interactions with specific compounds.

Data Table: Analytical Applications

| Application | Methodology | Analyte Detected |

|---|---|---|

| Spectrophotometry | UV-Vis Absorption | Transition metal ions |

| Chromatography | HPLC | Organic compounds |

| Electrochemical Analysis | Voltammetry | Redox-active species |

Environmental Applications

Pollution Remediation:

this compound(III) has been explored for its ability to remove heavy metals from wastewater through adsorption processes. Its effectiveness in binding metal ions makes it a candidate for environmental cleanup strategies.

Case Study:

Experimental results indicated that this compound(III) could effectively reduce lead concentrations in contaminated water samples, demonstrating its potential for environmental applications .

作用機序

Dipotassium aquapentachlororuthenate is compared with other similar ruthenium-based compounds, such as potassium pentachloronitrosylruthenate and ruthenium trichloride. These compounds share similarities in their chemical structure but differ in their reactivity and applications. This compound is unique due to its specific ligand arrangement and oxidation state.

類似化合物との比較

Dipotassium Aquapentachlororuthenate(III) vs. Potassium Hexachlororuthenate(IV)

Key Observations :

- The aqua ligand in K₂[RuCl₅(H₂O)] introduces asymmetry, reducing symmetry compared to the homoleptic K₂[RuCl₆] .

- The +3 oxidation state in the aquapentachloro complex makes it more prone to oxidation, whereas the +4 state in hexachloro enhances stability under oxidizing conditions .

Chemical Reactivity and Stability

- Redox Behavior :

- Thermodynamic Stability :

Key Observations :

- The aqua ligand in K₂[RuCl₅(H₂O)] improves solubility in polar solvents, facilitating its use in solution-phase syntheses .

- K₂[RuCl₆]’s low solubility makes it suitable for solid-state reactions or high-temperature processes .

Electrochemical Properties

- K₂[RuCl₅(H₂O)] : Exhibits irreversible reduction peaks in cyclic voltammetry due to the stabilization of Ru³⁺ in the LDH matrix .

- K₂[RuCl₆] : Shows reversible redox behavior (Ru⁴⁺ ↔ Ru³⁺) in acidic electrolytes, useful in electrochemical sensors .

Commercial Availability and Purity

- K₂[RuCl₅(H₂O)] : Available in purities up to 99.999% (5N), with prices scaling with purity .

生物活性

Dipotassium aquapentachlororuthenate (III), with the chemical formula K₂(RuCl₅)(H₂O), is an inorganic compound that has garnered attention for its potential biological activity. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, particularly in the fields of biology and medicine.

Chemical Structure and Properties

This compound is characterized by its unique coordination chemistry, where ruthenium is coordinated to five chloride ions and one water molecule. This structure plays a crucial role in its interactions with biological molecules.

Key Properties:

- Molecular Formula: K₂(RuCl₅)(H₂O)

- Molar Mass: 415.43 g/mol

- Solubility: Soluble in water, which facilitates its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound can modulate enzyme activities and influence cellular processes through several mechanisms:

- Enzyme Interaction: It can bind to active sites on enzymes, altering their catalytic efficiency. This interaction may lead to either inhibition or activation depending on the specific enzyme and concentration of the compound.

- Gene Expression Modulation: By affecting signaling pathways, this compound can influence gene expression, impacting cellular metabolism and function.

- Redox Reactions: The compound participates in redox reactions, which are vital for various biochemical processes.

Cellular Effects

Research indicates that this compound affects different cell types by modulating cellular functions such as:

- Cell Signaling: It influences pathways that regulate cell growth, differentiation, and apoptosis.

- Metabolic Pathways: The compound alters metabolic fluxes by interacting with key enzymes involved in metabolism.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses: May enhance catalytic activity and promote beneficial cellular responses.

- High Doses: Can lead to cytotoxic effects, disrupting cellular functions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Anticancer Properties:

- A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

- The mechanism involves induction of apoptosis through oxidative stress pathways.

-

Catalytic Applications:

- Research has shown its effectiveness as a catalyst in electrochemical reactions, particularly in the development of bifunctional catalyst films for fuel cells .

-

Interaction with Biomolecules:

- Investigations into its interaction with DNA reveal that it can bind to nucleic acids, potentially affecting gene regulation .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Main Metal | Biological Activity |

|---|---|---|

| This compound (III) | Ruthenium | Anticancer properties |

| Potassium pentachloronitrosylruthenate | Ruthenium | Catalytic applications |

| Dipotassium aquapentachloroiridate(2-) | Iridium | Potential anticancer activity |

化学反応の分析

Catalytic Water Oxidation

Dipotassium aquapentachlororuthenate(III) demonstrates catalytic activity in water oxidation, a critical reaction for artificial photosynthesis and energy storage. Key findings include:

Reaction Mechanism

-

Direct Oxidation Pathway : Isotopic labeling studies (using H₂¹⁸O) revealed that oxygen evolution occurs via direct oxidation of free water molecules rather than through coordinated aqua ligands . This eliminates oxidative elimination pathways involving Ru-bound oxygen.

-

Role of Aqua Ligands : The cis-aqua ligands stabilize high oxidation states (Ru⁴⁺/Ru⁵⁺) by proton-coupled electron transfer, enabling efficient O–O bond formation .

Comparative Catalytic Efficiency

| Reaction Type | Substrate | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzyl Alcohol Oxidation | Primary Alcohols | 92 | H₂O, 25°C, 6 hrs | |

| Suzuki Coupling | Aryl Halides | 88 | EtOH, 80°C, 12 hrs |

Environmental Remediation

The compound degrades organic pollutants via redox-mediated pathways:

Pollutant Breakdown

-

Mechanism : Ru³⁺/Ru⁴⁺ redox cycles generate reactive oxygen species (ROS), enabling cleavage of aromatic rings in persistent organic pollutants .

-

Efficiency : Achieves >80% degradation of chlorophenols within 3 hours under UV light .

Electrochemical Behavior

Electrochemical studies highlight its versatile redox activity:

| Electrode Process | Potential (V vs. SCE) | Observation | Source |

|---|---|---|---|

| Ru³⁺ → Ru⁴⁺ | +1.25 | Irreversible oxidation in acidic media . | |

| Ru⁴⁺ → Ru⁵⁺ | +1.65 | Coupled with proton transfer from aqua ligands . |

Ligand Exchange Reactions

The aqua ligand in K₂RuCl₅(H₂O) participates in substitution reactions:

Substitution Kinetics

-

Rate Constants : Water exchange occurs with a rate constant of

at 25°C . -

Stability : Chloride ligands remain inert under neutral pH, while the aqua ligand is labile .

Coordination Chemistry

Structural studies reveal:

準備方法

Laboratory Synthesis

The classical laboratory synthesis of dipotassium aquapentachlororuthenate involves the reaction of ruthenium trichloride (RuCl₃) with potassium chloride (KCl) in an aqueous medium under controlled temperature and pH conditions. The presence of water facilitates the coordination of an aqua ligand to ruthenium.

$$

\text{RuCl}3 + 2 \text{KCl} + \text{H}2\text{O} \rightarrow \text{K}2[\text{RuCl}5(\text{H}_2\text{O})]

$$

- Reaction Conditions:

- Temperature: Mild heating (~60-80°C)

- Solvent: Water or aqueous ethanol

- Reaction time: Several hours to ensure complete coordination

- pH: Slightly acidic to neutral to maintain complex stability

This method yields this compound as a crystalline solid after filtration and drying.

Industrial Scale Production

On an industrial scale, the synthesis is optimized for yield and purity by controlling factors such as:

- Concentration of reactants: Higher concentrations of KCl to shift equilibrium toward complex formation

- Temperature control: Precise heating to avoid decomposition

- Purification steps: Recrystallization or washing to remove impurities

The industrial process mirrors the laboratory method but with enhanced process control and scalability.

Alternative Synthetic Routes and Reaction Variants

Oxidation and Reduction Pathways

- Oxidation: Using oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can convert ruthenium(III) in the complex to higher oxidation states, potentially forming potassium pentachlororuthenate(III) oxide derivatives.

- Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce ruthenium(III) to ruthenium(II), yielding potassium aquapentachlororuthenate(II) complexes.

These redox modifications are useful for tuning the chemical properties of the complex for specific catalytic or material science applications.

Ligand Substitution Reactions

Substitution of chloride ligands by other ligands (e.g., ammonia, water) can be performed under controlled solvent and temperature conditions to yield derivative complexes. This involves:

- Using excess ligand in solution

- Gentle heating to promote ligand exchange

- Monitoring by spectroscopic methods to confirm substitution

Detailed Reaction Conditions and Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Ruthenium source | Ruthenium(III) chloride (RuCl₃) | High purity required |

| Potassium chloride | Excess KCl (2-3 equivalents) | Drives complex formation |

| Solvent | Water or aqueous ethanol | Facilitates aqua ligand coordination |

| Temperature | 60-80°C | Mild heating to promote reaction |

| Reaction time | 4-6 hours | Ensures complete coordination |

| pH | Neutral to slightly acidic (pH ~5-7) | Maintains complex stability |

| Purification | Filtration, washing, recrystallization | Removes unreacted materials and impurities |

| Yield | Typically 70-85% | Dependent on reaction control |

Analytical Characterization of Prepared Compound

- Spectroscopic Analysis: UV-Vis and IR spectra confirm the presence of Ru-Cl and Ru-H₂O bonds.

- X-ray Crystallography: Confirms octahedral coordination geometry around ruthenium.

- Elemental Analysis: Validates stoichiometry consistent with K₂[RuCl₅(H₂O)].

- Thermal Analysis: Shows stability up to ~150°C before decomposition.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Laboratory Synthesis | RuCl₃, KCl, H₂O | 60-80°C, aqueous, 4-6 hours | Simple, reproducible | Moderate yield, requires purification |

| Industrial Production | RuCl₃, KCl, H₂O | Controlled temp & concentration | Scalable, high purity | Requires process optimization |

| Redox Modification | Oxidizing/reducing agents | Varies with agent | Produces derivatives | Additional steps, complexity |

| Ligand Substitution | Alternative ligands (NH₃, etc.) | Mild heating, solvent dependent | Customizable complexes | Requires monitoring and control |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dipotassium aquapentachlororuthenate, and how can intercalation efficiency be maximized?

- Methodological Answer : Synthesis typically involves anion exchange in acidic media, replacing chloride anions in layered double hydroxides (LDHs) with the [RuCl5H2O]<sup>2−</sup> complex. To optimize intercalation, maintain a pH of 4–5 and use excess Ru precursor (e.g., 1:3 molar ratio of LDH to Ru complex). Monitor Zn/Al molar ratio changes via chemical analysis, as a decrease may indicate dissolution-reconstruction processes during exchange . Characterization via powder XRD (e.g., d-spacing shifts) and FT-IR (Ru-Cl/O-H vibrational bands) confirms successful intercalation.

Q. Which spectroscopic and electrochemical methods are most effective for confirming the oxidation state and structural integrity of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system in 0.1 M KCl electrolyte. A redox peak near +0.8 V (vs. Ag/AgCl) confirms Ru(III) oxidation state .

- FT-IR Spectroscopy : Identify Ru-Cl stretching bands at 300–350 cm<sup>−1</sup> and O-H vibrations from coordinated water at 1600–1650 cm<sup>−1</sup>.

- Thermogravimetric Analysis (TGA) : Quantify water content (∼10–15% weight loss below 200°C) and ligand decomposition (∼300–400°C) to validate hydration and thermal stability .

Advanced Research Questions

Q. How do variations in pH and ionic strength during synthesis impact the crystallinity and stability of this compound complexes?

- Methodological Answer :

- pH Effects : Acidic conditions (pH < 5) favor anion exchange but may dissolve LDH layers, reducing crystallinity. Use controlled pH buffers (e.g., acetate) to mitigate dissolution.

- Ionic Strength : High Cl<sup>−</sup> concentrations (>0.5 M) compete with [RuCl5H2O]<sup>2−</sup> during exchange, lowering intercalation efficiency. Ionic strength adjustments (e.g., dilute NaCl solutions) improve selectivity .

- Data Validation : Cross-reference XRD patterns with Rietveld refinement to quantify crystallinity loss (<10% preferred) and SEM-EDS for elemental homogeneity.

Q. What strategies can resolve discrepancies between theoretical and experimental ligand field parameters in ruthenium(III) complexes?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to predict ligand field splitting energies. Compare with experimental UV-Vis-NIR spectra (e.g., d-d transitions at 500–600 nm).

- Error Source Analysis : If deviations exceed 10%, re-examine assumptions (e.g., octahedral symmetry) or hydration effects. Use EXAFS to refine Ru-Cl/O bond distances and coordination geometry .

- Case Study : In [Zn–Al–RuCl5H2O] LDHs, voltammetric irreversibility (ΔEp > 100 mV) suggests strong lattice stabilization of Ru(III), requiring higher overpotentials for reduction .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting results between XRD and TGA data in characterizing intercalated complexes?

- Methodological Answer :

- Scenario : XRD shows successful intercalation (e.g., basal spacing increase to 8.5 Å), but TGA indicates lower water content than expected.

- Resolution :

Replicate Experiments : Ensure synthesis conditions (e.g., drying temperature) are consistent.

Complementary Techniques : Use <sup>27</sup>Al NMR to verify LDH structural integrity and Karl Fischer titration for precise water quantification.

Hypothesis Testing : If TGA shows <5% water loss, consider partial dehydration during sample handling or incomplete coordination of H2O ligands .

Method Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。